molecular formula C17H16O3 B7767094 4,4'-Dimethoxychalcone CAS No. 41564-67-4

4,4'-Dimethoxychalcone

Cat. No.: B7767094
CAS No.: 41564-67-4
M. Wt: 268.31 g/mol
InChI Key: HDXVSZWKIHQDES-LFYBBSHMSA-N
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Description

4,4’-Dimethoxychalcone is a natural flavonoid compound found in various plants, including Angelica sinensis. It is known for its potential health benefits, including anti-aging properties and cardioprotective effects. This compound has garnered significant attention in scientific research due to its ability to induce autophagy and its antioxidative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4,4’-Dimethoxychalcone is the Claisen-Schmidt condensation. This reaction involves the condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions and yields the desired chalcone derivative.

Industrial Production Methods: Industrial production of 4,4’-Dimethoxychalcone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 4,4’-Dimethoxychalcone .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4,4’-Dimethoxychalcone is unique due to its dual autophagy-dependent and -independent effects. Similar compounds include:

  • 4’-Methoxychalcone
  • Isoliquiritigenin
  • 3-Deoxysappanchalcone
  • Phloretin
  • Helichrysetin

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.

Properties

IUPAC Name

(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXVSZWKIHQDES-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311791
Record name (E)-4,4′-Dimethoxychalcone
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41564-67-4, 2373-89-9
Record name (E)-4,4′-Dimethoxychalcone
Source CAS Common Chemistry
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Record name 2-Propen-1-one, 1,3-bis(4-methoxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dimethoxychalcone
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Record name 2373-89-9
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Record name (E)-4,4′-Dimethoxychalcone
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Record name 4,4'-DIMETHOXYCHALCONE
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Record name 4,4'-DIMETHOXYCHALCONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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